Fenoxasulfone

Übersicht

Beschreibung

Fenoxasulfone is a novel herbicide developed by Kumiai Chemical Industry Co., Ltd. It is primarily used in paddy fields to control a wide range of weeds, including Echinochloa species and other annual weeds. This compound is known for its high efficacy and long residual activity, making it a valuable tool in agricultural weed management .

Vorbereitungsmethoden

The synthesis of fenoxasulfone involves several key steps. The process begins with the bromination of a benzylic position without light irradiation, followed by a thionation reaction that substitutes the bromine atom. After removing the protecting group, the revealed thiol or thiolate reacts with a substituted isoxazoline bearing a leaving group at the 3-position. This process results in the formation of this compound .

Analyse Chemischer Reaktionen

Fenoxasulfone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thionating reagents and bases. The major products formed from these reactions are intermediates that lead to the final herbicidal compound .

Wissenschaftliche Forschungsanwendungen

Herbicidal Efficacy

Key Findings:

- Fenoxasulfone demonstrates high herbicidal activity at application rates of 150–200 g a.i./ha.

- It has shown long residual activity, making it effective over extended periods.

- The compound has a favorable toxicological profile, indicating low risk to non-target organisms and the environment .

Table 1: Herbicidal Spectrum of this compound

| Weed Species | Efficacy (%) | Application Rate (g a.i./ha) | Residual Activity |

|---|---|---|---|

| Echinochloa spp. | 90-95 | 150-200 | Long-lasting |

| M. vaginalis | 85 | 150-200 | Moderate |

| Annual Broadleaf Weeds | 80 | 150-200 | Moderate |

Mode of Action

This compound acts by inhibiting VLCFA elongases, which play a crucial role in the fatty acid biosynthesis pathway in plants. This inhibition leads to reduced levels of VLCFAs, impairing cell membrane integrity and ultimately resulting in plant death .

Mechanism Insights:

- The reversible inhibition mechanism proposed for this compound differs from traditional herbicides that irreversibly bind to their targets.

- This unique action could potentially reduce the likelihood of resistance development among weed populations .

Field Trials and Case Studies

Field trials conducted in Japan since 2008 have demonstrated this compound's effectiveness in real-world agricultural settings. These trials indicated significant control over target weed species from early application stages through to the critical growth phases of rice .

Case Study: Efficacy in Tohoku Region

- Location: Tohoku area, Japan

- Duration: Multiple growing seasons

- Results: Consistent control of Echinochloa spp. and broadleaf weeds was observed, with crop safety maintained throughout the trials.

Environmental Impact and Safety Profile

The environmental profile of this compound is favorable compared to other herbicides. Studies indicate low toxicity to aquatic organisms and beneficial insects, making it a safer option for integrated pest management strategies in rice cultivation .

Table 2: Environmental Safety Profile

| Parameter | Value |

|---|---|

| Aquatic Toxicity | Low |

| Soil Persistence | Moderate |

| Non-target Organism Risk | Minimal |

Future Applications

Given its effectiveness and safety profile, this compound is being explored for use beyond rice cultivation. Research is ongoing into its potential applications in other crops such as corn, soybeans, and cotton, where similar weed challenges exist .

Wirkmechanismus

Fenoxasulfone exerts its herbicidal effects by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. It specifically targets and inhibits the activity of very-long-chain fatty acid elongase (VLCFAE), an enzyme involved in the elongation steps of VLCFA biosynthesis. This inhibition disrupts the production of essential fatty acids, leading to the death of the target weeds .

Vergleich Mit ähnlichen Verbindungen

Fenoxasulfone belongs to the class of isoxazoline herbicides, which also includes compounds like pyroxasulfone. Both this compound and pyroxasulfone inhibit VLCFAE activity, but this compound is unique in its specific molecular structure and its high efficacy against a broader range of weed species. Other similar compounds include triafamone, which is often used in combination with this compound for enhanced weed control .

This compound’s unique properties and high efficacy make it a valuable tool in modern agriculture, contributing to efficient and sustainable weed management practices.

Biologische Aktivität

Fenoxasulfone is a novel herbicide developed primarily for use in rice cultivation. Its unique mode of action and effectiveness against various weed species have garnered significant attention in agricultural research. This article explores the biological activity of this compound, including its mechanism of action, efficacy, residual activity, and toxicological profile.

Overview of this compound

This compound is a member of the sulfonylurea class and is characterized by its ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. Discovered by Kumiai Chemical Industry Co., Ltd., it has been registered for use in Japan since 2014 and is recognized for its long-lasting efficacy against weeds such as Echinochloa oryzicola and Echinochloa crus-galli .

The primary mode of action of this compound involves the inhibition of VLCFA elongase, an enzyme crucial for the production of VLCFAs. This inhibition leads to a reduction in VLCFAs such as C20:0, C22:0, C24:0, and C26:0 while increasing the levels of medium- and long-chain fatty acids like C18:0 . The herbicidal activity manifests through symptoms such as leaf shrinkage, darkening, and eventual plant death within 2-3 weeks post-application .

Efficacy Against Weeds

This compound has demonstrated excellent herbicidal efficacy in various studies:

- Greenhouse Trials : Effective control of Echinochloa oryzicola and Echinochloa crus-galli was observed at application rates between 50-200 g a.i./ha. Symptoms included initial leaf shrinkage followed by growth suppression leading to plant death .

- Field Trials : In multiple field trials conducted across Japan, this compound showed effective control over a range of weeds from the pre-emergence stage up to the 2.5-leaf stage, demonstrating crop safety with minimal adverse effects on rice .

Residual Activity

The residual activity of this compound is a critical factor for its effectiveness in paddy fields. Studies indicate that this compound maintains its herbicidal activity for approximately 60-70 days after application at rates around 200 g a.i./ha . This long residual effect helps in managing weed populations effectively throughout the growing season.

Toxicological Profile

The toxicological assessment of this compound indicates a favorable profile when compared to other herbicides. It exhibits low toxicity to non-target organisms and has a minimal environmental impact. The compound is rapidly absorbed and metabolized in mammals, with studies showing that it does not significantly accumulate in tissues .

Comparative Biological Activity

To illustrate the biological activity of this compound compared to other herbicides, the following table summarizes key data:

| Herbicide | Target Weeds | Application Rate (g a.i./ha) | Mode of Action | Residual Activity (Days) |

|---|---|---|---|---|

| This compound | Echinochloa spp. | 50-200 | VLCFA elongase inhibition | 60-70 |

| Pyroxasulfone | Setaria viridis, Chenopodium album | 100-250 | VLCFA elongase inhibition | Varies by soil texture |

| Metolachlor | Broadleaf and grass weeds | 1.5-3.0 | Inhibition of seed germination | Moderate |

Case Studies

- Greenhouse Study : Conducted at Kumiai Chemical Industry's Life Science Research Institute, this study evaluated this compound's efficacy against various annual weeds under controlled conditions. Results confirmed its high efficacy against target species with observable phytotoxic symptoms within days post-treatment .

- Field Trials : Extensive field trials across different regions confirmed that this compound effectively controlled weed populations without harming rice crops, supporting its registration as a safe agricultural chemical .

Eigenschaften

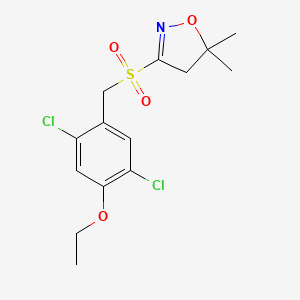

IUPAC Name |

3-[(2,5-dichloro-4-ethoxyphenyl)methylsulfonyl]-5,5-dimethyl-4H-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4S/c1-4-20-12-6-10(15)9(5-11(12)16)8-22(18,19)13-7-14(2,3)21-17-13/h5-6H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDZDIIWZVQMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)Cl)CS(=O)(=O)C2=NOC(C2)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901024189 | |

| Record name | Fenoxasulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639826-16-7 | |

| Record name | Fenoxasulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0639826167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoxasulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-4-ethoxybenzyl 4,5-dihydro-5,5-dimethylisoxazol-3-yl sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOXASULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6HCB39JZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of Fenoxasulfone in plants?

A1: this compound acts by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. [, , ] This disruption of VLCFA synthesis leads to the accumulation of long-chain and medium-chain fatty acids, ultimately interfering with crucial plant growth and development processes. [, ]

Q2: Which enzyme does this compound target to exert its herbicidal effects?

A2: this compound specifically targets very-long-chain fatty acid elongases (VLCFAEs). [, , , ] These enzymes are essential for the elongation steps in the VLCFA biosynthetic pathway. Notably, this compound effectively inhibits VLCFAE activity in both susceptible weed species and model organisms like Arabidopsis. [, ]

Q3: How does the inhibition of VLCFAEs by this compound differ from other herbicides targeting the same pathway?

A3: Interestingly, this compound exhibits a distinct inhibition mechanism compared to other well-known VLCFAE-inhibiting herbicides, such as chloroacetamides. While chloroacetamides are known to bind irreversibly to VLCFAEs, studies indicate that this compound's inhibition of VLCFAEs is time-independent and potentially reversible. [, , ] This unique feature sets it apart from other herbicides in its class and warrants further investigation to fully elucidate its mode of action.

Q4: this compound belongs to which chemical class of herbicides, and what other herbicide shares this classification and a similar mode of action?

A4: Both this compound and Pyroxasulfone are classified as sulfonylisoxazoline herbicides. [, ] They are known to potently inhibit VLCFAE. []

Q5: How effective is this compound against specific weed species, and what practical applications does this effectiveness offer?

A5: this compound displays excellent herbicidal activity against Echinochloa species (commonly known as barnyard grass) and other prevalent annual weeds. [] It is particularly effective at low application rates (150–200 g a.i./ha) and offers long-lasting residual control. [] These properties make it a valuable tool for rice farmers dealing with these aggressive weed species.

Q6: What analytical methods are commonly employed to detect and quantify this compound residues in agricultural products?

A6: High-Performance Liquid Chromatography (HPLC) coupled with UV detection (HPLC/UVD) is a widely used method for analyzing this compound residues in various agricultural commodities like rice, apples, potatoes, peppers, and jujubes. [] This technique offers the sensitivity and selectivity needed to ensure food safety and monitor environmental levels of this herbicide.

Q7: What are the implications of this compound's unique mode of action for the future development of VLCFAE-inhibiting herbicides?

A7: The discovery of this compound's distinct, potentially reversible inhibition mechanism challenges existing assumptions about VLCFAE-inhibitors. [, , ] This finding opens up exciting avenues for researchers to explore novel chemical structures and optimize future herbicides targeting the VLCFAE pathway, potentially leading to more effective and environmentally friendly weed control solutions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.